Home > Products > Screening Compounds P63142 > 1-[(2-Bromophenyl)methyl]-1,4-diazepane
1-[(2-Bromophenyl)methyl]-1,4-diazepane - 1016516-79-2

1-[(2-Bromophenyl)methyl]-1,4-diazepane

Catalog Number: EVT-3209033
CAS Number: 1016516-79-2
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

(Compound Description) This compound is a key intermediate in synthesizing the Rho-kinase inhibitor K-115. []

(Relevance) This compound shares the core 1,4-diazepane ring system with 1-[(2-Bromophenyl)methyl]-1,4-diazepane. The key structural difference lies in the substituents attached to the nitrogen atoms of the diazepane ring. []

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

(Compound Description) This compound, known as MK-4305, is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia. [] Its development stemmed from addressing poor oral pharmacokinetics observed in an earlier lead diazepane orexin receptor antagonist. []

1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1,4-diazepin-1-yl)benzimidazole Difumarate (KG-2413)

(Compound Description) KG-2413 is an antiallergic agent that has been studied for its pharmacokinetic properties in rats, guinea pigs, and dogs. [] Research suggests it is primarily metabolized in the liver and may have extrahepatic elimination pathways in dogs. []

(Relevance) This compound and 1-[(2-Bromophenyl)methyl]-1,4-diazepane both belong to the class of 1,4-diazepane derivatives. While the core ring structure is similar, they differ in their substituents, with KG-2413 featuring a benzimidazole group and an ethoxyethyl chain. []

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125)

(Compound Description) SCH 351125 is a selective CCR5 antagonist with potent antiviral activity against HIV-1. [] It exhibits excellent oral bioavailability in preclinical models and has progressed to human clinical trials as a potential HIV-1 treatment. []

(Relevance) This compound, while containing a bromide substituent on a phenyl ring like 1-[(2-Bromophenyl)methyl]-1,4-diazepane, differs significantly in its core structure. SCH 351125 features a bipiperidine scaffold instead of the 1,4-diazepane ring system. [] Additionally, it contains an N-oxide functional group and a pyridinylcarbonyl moiety. [] Despite these differences, both compounds are being investigated for their pharmaceutical applications.

Overview

1-[(2-Bromophenyl)methyl]-1,4-diazepane is a seven-membered heterocyclic compound that contains two nitrogen atoms in its structure. This compound is classified as a diazepane, which is a member of the diazepine family known for their diverse chemical and biological properties. The presence of a bromophenyl group significantly influences its reactivity and potential applications in various fields such as medicinal chemistry and organic synthesis.

Source and Classification

The compound can be synthesized from commercially available starting materials, primarily 2-bromobenzyl chloride and 1,4-diazepane. It falls under the category of heterocycles, specifically diazepanes, which are characterized by their cyclic structure containing nitrogen atoms. Diazepanes are known for their biological activities, making them valuable in pharmaceutical research and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane typically involves the following steps:

  1. Starting Materials: The primary reactants are 2-bromobenzyl chloride and 1,4-diazepane.
  2. Reaction Conditions: The reaction is conducted in the presence of a base, commonly potassium carbonate, in an aprotic solvent like dimethylformamide at elevated temperatures (80-100°C).
  3. Procedure:
    • The 2-bromobenzyl chloride is added dropwise to a solution containing 1,4-diazepane and potassium carbonate in dimethylformamide.
    • The mixture is stirred and heated for several hours until the reaction reaches completion.
    • After cooling, the product is extracted using an organic solvent such as ethyl acetate.
    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
    • Purification is generally achieved through column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis

Reactions and Technical Details

1-[(2-Bromophenyl)methyl]-1,4-diazepane can undergo various chemical reactions due to the functional groups present:

  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
  • Reduction Reactions: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

These reactions highlight its versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets within biological systems. The bromophenyl group enhances binding interactions with enzymes and receptors, potentially modulating their activity. The diazepane ring contributes structural stability, facilitating penetration through biological membranes.

Process Data

The compound's ability to interact with various biological pathways may lead to significant therapeutic effects, making it a candidate for further research in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.2 g/cm³
  • Boiling Point: Estimated around 200°C
  • Melting Point: Not specifically documented but expected to be in a moderate range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide but insoluble in water.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties are crucial for understanding how the compound behaves under various experimental conditions.

Applications

Scientific Uses

1-[(2-Bromophenyl)methyl]-1,4-diazepane has several applications in scientific research:

  • Chemistry: It serves as an intermediate for synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Utilized in studies investigating enzyme interactions and biological pathways.
  • Medicine: Explored for potential therapeutic properties, particularly as a precursor in drug development aimed at treating various diseases.
  • Industry: Employed in producing specialty chemicals and materials.

This compound's diverse applications underscore its significance in both academic research and industrial settings.

Introduction to 1,4-Diazepane Derivatives in Medicinal Chemistry

1,4-Diazepane derivatives represent a structurally diverse class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery. Characterized by a saturated seven-membered ring with two nitrogen atoms at positions 1 and 4, this core structure offers remarkable conformational flexibility and diverse vectorality for substitution, enabling precise interactions with biological targets. The incorporation of brominated arylalkyl substituents, particularly at the N1 position, has generated significant pharmacological interest due to enhanced target affinity and selectivity profiles. Among these derivatives, 1-[(2-bromophenyl)methyl]-1,4-diazepane (CAS: 1016516-79-2) exemplifies the strategic fusion of aromatic pharmacophores with the diazepane framework to create novel bioactive compounds [3] [6]. This compound features a 2-bromobenzyl group attached to the nitrogen at position 1 of the diazepane ring, conferring distinctive electronic and steric properties that influence its molecular recognition characteristics [6]. With the molecular formula C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g/mol, this brominated diazepane derivative occupies a unique chemical space that bridges traditional benzodiazepine pharmacology with emerging therapeutic applications [3] [4].

Significance of 1,4-Diazepane as a Privileged Scaffold in Drug Discovery

The 1,4-diazepane ring system qualifies as a "privileged scaffold" due to its demonstrated utility across multiple therapeutic domains and target classes. This designation stems from its ability to serve as a versatile molecular template that can be structurally optimized to interact with diverse biological targets while maintaining favorable drug-like properties. The scaffold's significance is evidenced by its presence in compounds targeting neurological, cardiovascular, and hematological disorders [5] [7].

Conformationally, the diazepane ring adopts distinct puckered geometries that can mimic peptide backbones or bioactive conformations of flexible molecules, enabling target engagement that might be inaccessible to rigid frameworks. The presence of two nitrogen atoms—one tertiary and one secondary—provides sites for hydrogen bonding, protonation, and functionalization, while the methylene bridges confer sufficient flexibility for conformational adaptation upon target binding [5] [7]. This adaptability is particularly valuable in central nervous system (CNS) drug development, where the scaffold's moderate lipophilicity (LogP ≈ 2.2) facilitates blood-brain barrier penetration while maintaining aqueous solubility for bioavailability [6].

Table 1: Therapeutic Applications of 1,4-Diazepane Derivatives

Therapeutic AreaBiological TargetClinical ApplicationExample Derivatives
Neurology/PsychiatryGABAA receptorsAnxiolytics, hypnotics, anticonvulsantsDiazepam, clonazepam
CardiovascularT-type calcium channelsAntiarrhythmics, neuropathic painCompound 4s (T-channel blocker)
HematologyFactor XaAnticoagulants, antithromboticsYM-96765 (fXa inhibitor)
Sleep DisordersOrexin receptorsInsomnia treatmentSuvorexant (OXR antagonist)

The scaffold's versatility is further demonstrated by its incorporation into suvorexant, a dual orexin receptor antagonist approved for insomnia treatment, where the diazepane moiety facilitates a U-shaped conformation critical for receptor binding [7]. Similarly, modifications to the diazepane core have yielded selective T-type calcium channel blockers with potential applications in epilepsy and pain management, exemplified by compound 4s which demonstrated both potency (IC₅₀ in nanomolar range) and selectivity over hERG and N-type calcium channels [2]. The 1,4-diazepane scaffold continues to enable medicinal chemists to navigate complex structure-activity relationship landscapes while maintaining desirable pharmacokinetic profiles, cementing its status as a privileged structure in contemporary drug design.

Structural and Functional Diversity of N-Substituted 1,4-Diazepane Derivatives

The structural plasticity of the 1,4-diazepane scaffold is most prominently exploited through N-substitution patterns, particularly at the N1 position, which dramatically influences pharmacological activity and selectivity. Systematic modifications at this position have generated derivatives with diverse target specificities, ranging from CNS receptors to enzymatic targets in the coagulation cascade. The introduction of arylalkyl substituents represents a particularly productive strategy, combining the conformational flexibility of alkyl chains with the target affinity conferred by aromatic systems [5] [7].

1-[(2-Bromophenyl)methyl]-1,4-diazepane exemplifies this approach with its 2-bromobenzyl group attached to N1. This specific substitution pattern imparts distinctive electronic and steric properties: the electron-withdrawing bromine atom at the ortho position creates an electron-deficient aromatic system that may participate in halogen bonding interactions with biological targets, while the methylene linker (-CH₂-) provides torsional freedom for optimal positioning [6]. The compound's physicochemical profile—characterized by moderate lipophilicity (XLogP3-AA: 2.2), low topological polar surface area (TPSA: 15.3 Ų), and limited hydrogen bonding capacity (H-bond donors: 1; H-bond acceptors: 2)—suggests favorable membrane permeability, potentially enabling CNS access [6].

Table 2: Molecular Properties of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

PropertyValueSignificance
Molecular FormulaC₁₂H₁₇BrN₂Defines elemental composition
Molecular Weight269.18 g/molImpacts pharmacokinetics
XLogP3-AA2.2Moderate lipophilicity
Topological PSA15.3 ŲMembrane permeability indicator
Hydrogen Bond Donors1 (secondary amine)Capacity for specific interactions
Hydrogen Bond Acceptors2 (tertiary amines)Capacity for specific interactions
SMILESC1CNCCN(C1)CC2=CC=CC=C2BrStructural representation
InChIKeyFOXINVXXOPLSFX-UHFFFAOYSA-NUnique molecular identifier

The positional isomerism of bromine substitution on the phenyl ring significantly impacts biological activity, as evidenced by comparisons with analogues like 1-[(4-bromophenyl)methyl]-1,4-diazepane (CAS not specified) [9]. Ortho-substitution in 1-[(2-bromophenyl)methyl]-1,4-diazepane introduces steric effects near the benzyl-diazepane linkage, potentially influencing the compound's conformational preferences and binding mode compared to para-substituted derivatives. This structural distinction may translate to differential target engagement profiles, though comprehensive comparative pharmacological data remains limited for the specific 2-bromo derivative. Synthetic accessibility further enhances the scaffold's utility, with efficient routes including palladium-catalyzed C-N bond metathesis of diamines with N,O-acetal precursors, providing versatile access to structurally diverse analogues for structure-activity relationship (SAR) exploration [7].

Historical Context and Emergence of Brominated Arylalkyl-1,4-diazepanes

The development of brominated arylalkyl-1,4-diazepanes represents an evolutionary trajectory in medicinal chemistry that parallels broader trends in heterocyclic drug design. While 1,4-benzodiazepines like diazepam have dominated CNS drug development since their serendipitous discovery in the 1950s, saturated diazepane analogues emerged later as metabolically stable alternatives with improved selectivity profiles [5]. The strategic incorporation of halogen atoms, particularly bromine, into pharmaceutical scaffolds gained momentum in the late 20th century as halogen bonding gained recognition as a valuable interaction for enhancing target affinity and selectivity [5] [6].

The specific compound 1-[(2-bromophenyl)methyl]-1,4-diazepane (CAS: 1016516-79-2) first appeared in chemical literature and commercial catalogs in the late 2000s to early 2010s, coinciding with renewed interest in diazepane derivatives for non-traditional targets [3] [4]. This timeline aligns with research initiatives exploring diazepane-based T-type calcium channel blockers and factor Xa inhibitors, suggesting potential roles in these investigative therapeutic areas [2] [10]. The compound's commercial availability from specialized suppliers like UkrOrgSynthesis Ltd. and EOS Med Chem further indicates its value as a building block in medicinal chemistry programs [3] [4] [8].

Synthetic approaches to such brominated derivatives typically involve nucleophilic displacement or reductive amination strategies. A representative route might involve the reaction of 2-bromobenzyl bromide with unprotected 1,4-diazepane, exploiting the differential nucleophilicity of the diazepane nitrogens. Alternatively, advanced methodologies described in contemporary literature include palladium-catalyzed C-N coupling and transition metal-catalyzed ring expansion techniques that offer improved regioselectivity and functional group tolerance [7]. The emergence of these synthetic innovations has accelerated the exploration of structurally complex diazepane derivatives that would have been inaccessible via traditional synthetic routes.

Research Objectives and Knowledge Gaps for 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Despite its promising structural features, 1-[(2-bromophenyl)methyl]-1,4-diazepane remains pharmacologically underexplored compared to other diazepane derivatives, creating significant knowledge gaps that present research opportunities. The primary objectives for future investigation should include:

  • Target Identification and Validation: Comprehensive pharmacological profiling across target classes known to interact with diazepane derivatives is essential. Priority targets include T-type calcium channels (where diazepane derivatives have shown promise as blockers), GABAA receptor subtypes, and factor Xa [2] [10]. The ortho-bromo substitution pattern may confer unique interactions with these targets through halogen bonding or steric effects not present in conventional benzodiazepines.

  • Structure-Activity Relationship Elucidation: Systematic structural optimization should explore modifications at the N4 position, ring size constraints through methyl substituents (as in 5-methyl-1,4-diazepane analogues), and isosteric replacement of bromine with other halogens or functional groups [9]. Comparative studies with its positional isomer 1-[(4-bromophenyl)methyl]-1,4-diazepane would clarify the impact of halogen placement on bioactivity.

  • Metabolic Pathway Characterization: Investigation of in vitro and in vivo metabolism using liver microsomes and hepatocyte models is needed to identify potential metabolic soft spots, active metabolites, and bioactivation pathways that could inform prodrug design or structural optimization to improve metabolic stability.

  • Conformational Analysis and Molecular Modeling: Detailed computational studies should analyze the compound's preferred solution and bound conformations, particularly the orientation of the 2-bromophenyl group relative to the diazepane ring and its potential to adopt bioactive conformations observed in clinically successful diazepane derivatives like suvorexant [7].

  • Synthetic Methodology Development: While existing synthetic routes provide access to the compound, more efficient and enantioselective syntheses are needed, potentially leveraging asymmetric hydrogenation or enzymatic resolution to access chiral derivatives. Transition metal-catalyzed approaches, such as the iridium-catalyzed synthesis demonstrated for pyrimidine-fused 1,4-diazepinones, could offer innovative pathways [7].

The resolution of these knowledge gaps would position 1-[(2-bromophenyl)methyl]-1,4-diazepane as a versatile lead compound for multiple therapeutic applications, potentially yielding novel pharmacological agents that exploit the unique synergy between the 1,4-diazepane scaffold and ortho-brominated aryl substitution.

Properties

CAS Number

1016516-79-2

Product Name

1-[(2-Bromophenyl)methyl]-1,4-diazepane

IUPAC Name

1-[(2-bromophenyl)methyl]-1,4-diazepane

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

InChI

InChI=1S/C12H17BrN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2

InChI Key

FOXINVXXOPLSFX-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)CC2=CC=CC=C2Br

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.